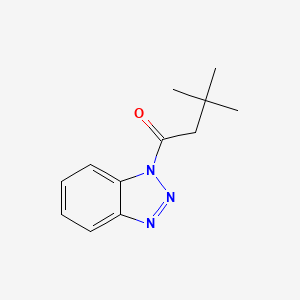
ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate, also known as CAC, is a synthetic compound that has gained attention for its potential use in scientific research. CAC is a derivative of the naturally occurring compound indole, which has been found to have various biological activities.
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with specific sodium ion (na+) channel sites on the nerve membrane .
Mode of Action
It can be inferred from related compounds that they can affect the membrane potential by reducing na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound may affect pathways related to nerve impulse generation and conduction .
Pharmacokinetics
A related compound, ethyl 4-(2-chloroacetamido)benzoate, has been found to have high gi absorption and is bbb permeant .
Result of Action
Based on the mode of action, it can be inferred that the compound may lead to a temporary loss of sensation, particularly pain, in the local area of application .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate in lab experiments is its selectivity for the protein FKBP12. By selectively inhibiting the interaction between FKBP12 and its binding partners, researchers can study the role of this interaction in various biological processes. However, one limitation of using ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate is its synthetic nature, which can make it more difficult to study its effects in vivo.
Direcciones Futuras
There are many future directions for research on ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate. One area of research is the development of more selective inhibitors of protein-protein interactions. Another area of research is the study of the effects of ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate in vivo, to better understand its potential as a therapeutic agent. Additionally, ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate could be used as a tool for studying the role of FKBP12 in various biological processes, including cellular signaling, inflammation, and cancer.
Métodos De Síntesis
The synthesis of ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate involves a multi-step process that starts with the reaction of indole-2-carboxylic acid with ethyl chloroformate to form ethyl 2-(chlorocarbonyl)indole-3-carboxylate. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form ethyl 3-(2-hydroxy-2-methylpropyl)-5,6-dimethoxy-1H-indole-2-carboxylate. Finally, the compound is treated with chloroacetyl chloride to produce ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate has been found to have potential as a tool for studying various biological processes. One area of research where ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate has been used is in the study of protein-protein interactions. ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate has been shown to bind to the protein FKBP12, which is involved in cellular signaling pathways. By using ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate to selectively inhibit the interaction between FKBP12 and its binding partners, researchers can study the role of this interaction in various biological processes.
Propiedades
IUPAC Name |
ethyl 3-[(2-chloroacetyl)amino]-5,6-dimethoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O5/c1-4-23-15(20)14-13(18-12(19)7-16)8-5-10(21-2)11(22-3)6-9(8)17-14/h5-6,17H,4,7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBNQAQCCUGDRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(2-chloroacetamido)-5,6-dimethoxy-1H-indole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2785571.png)
![N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide](/img/structure/B2785573.png)

![N-(3-methoxybenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2785576.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2785579.png)
![Oxazolo[4,5-b]pyridin-2-ylmethanamine, trifluoroacetic acid](/img/structure/B2785584.png)


![N-[(cyclohex-3-en-1-yl)methyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2785589.png)
![[4-(3,4-Dichloroanilino)-6-morpholino-s-triazin-2-yl]-(4-fluorophenyl)amine](/img/structure/B2785590.png)


![1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzene](/img/structure/B2785594.png)